1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-1-butene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition or activation, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-[(1S,2R,3R)-2-(3-Isopropyl-2-furyl)-3-methylcyclopentyl]ethanone
- (1S,2R,3R)-1-Ethyl-2,3-dimethylcyclopentane
Comparison: 1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone is unique due to its cyclopropyl ring structure, which imparts distinct chemical reactivity and stability compared to other cyclopentyl or cyclohexyl derivatives. The presence of the ethanone group further enhances its versatility in synthetic applications.
Eigenschaften
Molekularformel |
C7H12O |
---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone |
InChI |
InChI=1S/C7H12O/c1-4-5(2)7(4)6(3)8/h4-5,7H,1-3H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
VVBKLHBCYMRECH-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C1C(=O)C)C |
Kanonische SMILES |
CC1C(C1C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.